

In-Depth Technical Guide to the Physicochemical Properties of 7H-Purin-8-ol

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Compound of Interest

Compound Name: 7H-Purin-8-ol

Cat. No.: B083664

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **7H-Purin-8-ol**. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted values and data from closely related analogues to offer a thorough understanding. All quantitative data is presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for key physicochemical property determination are also provided.

Core Physicochemical Properties

7H-Purin-8-ol, a member of the purine family, is a heterocyclic aromatic organic compound. Its structure and properties are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the purine scaffold in biologically active molecules.

Table 1: Physicochemical Data for **7H-Purin-8-ol**

Property	Value	Source/Comment
IUPAC Name	7H-Purin-8-ol	PubChem
Synonyms	8-Hydroxypurine, Purin-8-one	PubChem
CAS Number	Not available	
Molecular Formula	C ₅ H ₄ N ₄ O	PubChem[1]
Molecular Weight	136.11 g/mol	PubChem
Melting Point	Data not available	
Boiling Point	Data not available	
Water Solubility	Data not available	
pKa	Data not available	
LogP (XLogP3-AA)	-0.8	Predicted by PubChem
Polar Surface Area	70.1 Å ²	Predicted by PubChem
Hydrogen Bond Donors	2	Predicted by PubChem
Hydrogen Bond Acceptors	4	Predicted by PubChem

Note: Much of the experimental data for the parent compound **7H-Purin-8-ol** is not readily available in public databases. The provided LogP and Polar Surface Area values are computational predictions.

Tautomerism

A critical aspect of the chemistry of **7H-Purin-8-ol** is its existence in tautomeric forms. The most significant equilibrium is between the -ol and -one forms. Understanding this tautomerism is crucial as the dominant form can significantly influence the molecule's biological activity and physicochemical properties. The equilibrium can be influenced by factors such as the solvent and pH.



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Tautomeric equilibrium of **7H-Purin-8-ol**.

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties of purine analogues like **7H-Purin-8-ol**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Materials:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Sample of the compound
- Mortar and pestle

Procedure:

- Ensure the sample is completely dry and finely powdered using a mortar and pestle.
- Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

- Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (T1).
- Record the temperature at which the entire solid has melted (T2).
- The melting point is reported as the range T1-T2.

Water Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in water at a specific temperature.

Materials:

- Scintillation vials or flasks with screw caps
- Constant temperature shaker bath
- Analytical balance
- Centrifuge
- UV-Vis spectrophotometer or HPLC system
- Distilled or deionized water

Procedure:

- Add an excess amount of the solid compound to a vial containing a known volume of water.
- Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C).
- Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- After agitation, allow the vials to stand undisturbed at the same temperature to allow undissolved solid to settle.

- Centrifuge the samples to further separate the solid from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a known volume of solvent.
- Determine the concentration of the compound in the diluted solution using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.
- Calculate the original concentration in the saturated solution to determine the water solubility.

pKa Determination (UV-Vis Spectrophotometry)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Materials:

- UV-Vis spectrophotometer
- Quartz cuvettes
- pH meter
- A series of buffer solutions with known pH values
- Stock solution of the compound in a suitable solvent (e.g., DMSO or ethanol)

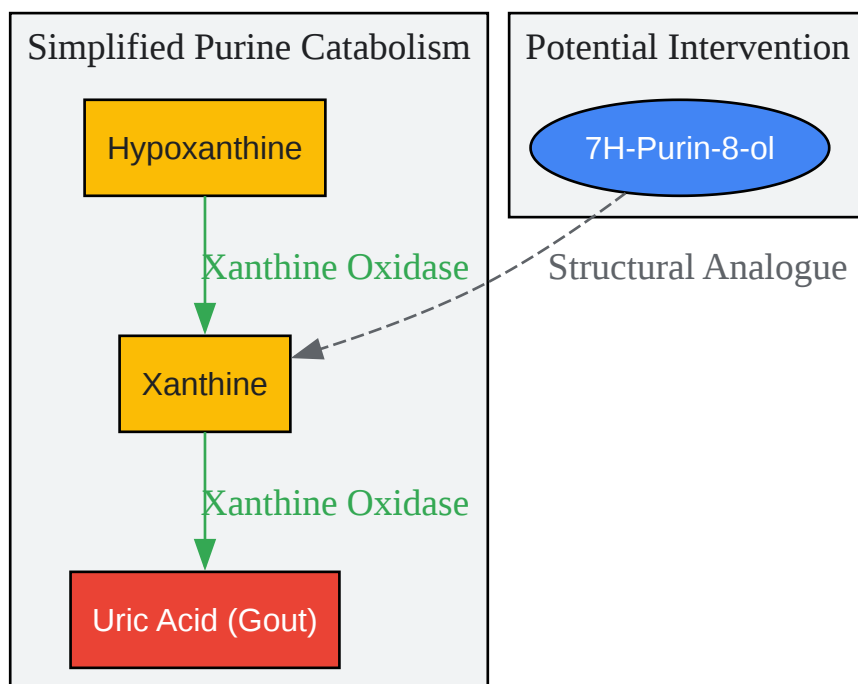
Procedure:

- Prepare a series of solutions of the compound in buffers of different pH values, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid affecting the pH.
- Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each solution.
- Identify the wavelength(s) at which the absorbance changes significantly with pH.
- Plot absorbance at the selected wavelength(s) against pH.

- The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used with the absorbance data to calculate the pKa.

Biological Context: Purine Metabolism

7H-Purin-8-ol is structurally related to endogenous purines and their metabolites. A key enzyme in purine catabolism is xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Compounds that can interact with this pathway are of interest in the treatment of conditions like gout, which is caused by an accumulation of uric acid.



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References

- 1. 7H-Purin-8-ol | C₅H₄N₄O | CID 229771 - PubChem [pubchem.ncbi.nlm.nih.gov]
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